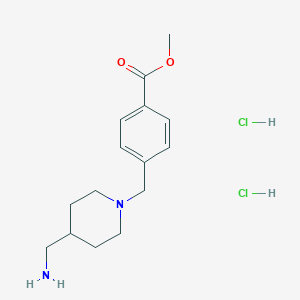
Methyl 4-((4-(aminomethyl)piperidin-1-yl)methyl)benzoate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((4-(aminomethyl)piperidin-1-yl)methyl)benzoate dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with a methoxy group and a piperidine ring containing an aminomethyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-aminomethylpiperidine and 4-(chloromethyl)benzoic acid methyl ester.
Reaction Steps: The aminomethyl group of piperidine reacts with the chloromethyl group of benzoic acid methyl ester through nucleophilic substitution, forming the desired compound.
Purification: The product is purified through recrystallization or chromatography to achieve high purity.
Industrial Production Methods:
Batch Production: Large-scale synthesis is often carried out in batch reactors, where precise control of temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Synthesis: Some industrial processes use continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the benzoate ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as ammonia (NH₃) and amines are used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids and aldehydes.
Reduction Products: Primary amines and alcohols.
Substitution Products: Amides and ethers.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: It is used in the production of polymers and other materials requiring specific chemical properties.
Mecanismo De Acción
The mechanism by which Methyl 4-((4-(aminomethyl)piperidin-1-yl)methyl)benzoate dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. The exact mechanism depends on the context of its application, whether in research or therapeutic use.
Comparación Con Compuestos Similares
Piperidine Derivatives: Piperidine and its derivatives are widely used in drug discovery and development.
Aminomethyl Compounds: Compounds containing the aminomethyl group are common in pharmaceuticals and organic synthesis.
Uniqueness: Methyl 4-((4-(aminomethyl)piperidin-1-yl)methyl)benzoate dihydrochloride stands out due to its specific structural features and its ability to participate in a wide range of chemical reactions, making it versatile in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique properties and applications make it a valuable compound in multiple fields.
Propiedades
IUPAC Name |
methyl 4-[[4-(aminomethyl)piperidin-1-yl]methyl]benzoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.2ClH/c1-19-15(18)14-4-2-13(3-5-14)11-17-8-6-12(10-16)7-9-17;;/h2-5,12H,6-11,16H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUZBNKFHDHZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














